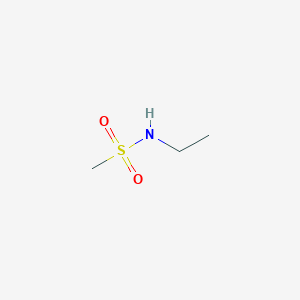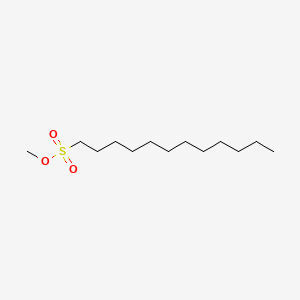
棕榈酰肌氨酸
描述
Palmitoyl sarcosine is a compound that is composed of an amide comprising a fatty acyl residue and sarcosine . It is reported to function in cosmetics as a hair conditioning agent and can also function as a surfactant cleansing agent . The molecular formula of Palmitoyl sarcosine is C19H37NO3 .
Synthesis Analysis
Palmitoylation is a reversible post-translational lipid modification that involves the addition of a 16-carbon palmitoyl group to a protein cysteine residue via a thioester linkage . The process of palmitoylation has been accelerated in recent years due to advances in cell-imaging techniques that follow protein trafficking, the identification of enzymes that mediate acylation and deacylation, and new proteomics approaches to identify and quantitate palmitoylated proteins .Molecular Structure Analysis
The molecular formula of Palmitoyl sarcosine is C19H37NO3 . Its average mass is 327.502 Da and its monoisotopic mass is 327.277344 Da .Chemical Reactions Analysis
Palmitoylation involves the reversible post-translational addition of palmitate to cysteines . This modification plays a crucial role in the regulation of protein localization, accumulation, secretion, stability, and function . Dysregulation of protein S-palmitoylation can disrupt cellular pathways and contribute to the development of various diseases, particularly cancers .Physical And Chemical Properties Analysis
Palmitoyl sarcosine is a compound with a molecular formula of C19H37NO3 . It is reported to function in cosmetics as a hair conditioning agent and can also function as a surfactant cleansing agent .科学研究应用
Role in Tumor Cell Deaths
Palmitoylation, a crucial cellular process, plays a significant role in cancer cell development and death . The complex relationships between palmitoylation and cancer formation are being studied, particularly how specific family proteins and enzymes contribute to, or counteract, the process . Agents like Ezurpimtrostat (GNS561) and dimeric chloroquine (DC661) show promise in targeting palmitoylation for cancer therapy .
Role in Tumorigenesis
Palmitoylation landscapes across human cancers reveal a role of palmitoylation in tumorigenesis . Abnormal DNA methylation and oncogenic Myc-driven transcriptional regulation synergistically contribute to the dysregulation of palmitoylation-related genes . This dysregulation of palmitoylation is closely correlated with immune infiltration in the tumor microenvironment and the response to immunotherapy .
Modulation of Canonical Cancer-Related Pathways
Dysregulated palmitoylation modulates canonical cancer-related pathways, thus influencing tumorigenesis . Depletion of Myc led to reduced expression of most palmitoylation-related genes, resulting in decreased global protein palmitoylation levels .
Potential Therapeutic Applications
Small molecules like BI-2531, etoposide, and piperlongumine hold promise as potential therapeutics for modulating palmitoylation, thereby offering novel avenues for cancer therapy .
作用机制
Target of Action
Palmitoyl sarcosine, a derivative of the amino acid sarcosine, primarily targets cysteine residues within many eukaryotic proteins . These proteins are involved in a variety of biological processes, including immune function . The attachment of palmitoyl groups to these proteins can alter their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .
Mode of Action
Palmitoyl sarcosine interacts with its targets through a process known as protein S-palmitoylation . This is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins . The process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), which add and remove palmitate, respectively . This dynamic palmitoylation allows for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
The biochemical pathways affected by palmitoyl sarcosine are primarily related to protein function regulation . Palmitoylation significantly regulates protein function in a variety of biological processes . For instance, it plays crucial roles in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts .
Pharmacokinetics
The reversible nature of protein palmitoylation suggests that the compound may be rapidly metabolized and its effects could be transient .
Result of Action
The result of palmitoyl sarcosine’s action is the alteration of the localization, stability, and function of target proteins . By modifying the membrane affinity of these proteins, palmitoyl sarcosine can change their subcellular localization and protein-protein interactions . This can significantly regulate protein function in various biological processes .
安全和危害
The Expert Panel for Cosmetic Ingredient Safety assessed the safety of 5 acyl sarcosines and 9 sarcosinate salts as used in cosmetics . They concluded that these ingredients are safe as used in cosmetics when formulated to be non-irritating, but these ingredients should not be used in cosmetic products in which N-nitroso compounds may be formed .
未来方向
Dysregulated palmitoylation was found to modulate canonical cancer-related pathways, thus influencing tumorigenesis . Additionally, the study explored the potential of three small molecules (BI-2531, etoposide, and piperlongumine) to modulate palmitoylation by targeting the expression or activity of palmitoylation-related genes or enzymes . This underscores the critical role of dysregulated palmitoylation in tumorigenesis and the response to immunotherapy, mediated through classical cancer-related pathways and immune cell infiltration .
属性
IUPAC Name |
2-[hexadecanoyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23/h3-17H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJOPDNPVFCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4028-10-8 (hydrochloride salt) | |
| Record name | Palmitoyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00947022 | |
| Record name | N-Hexadecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl sarcosine | |
CAS RN |
2421-33-2 | |
| Record name | Palmitoyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexadecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-methylhexadecanamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITOYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582FGY9ST2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)

![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)

